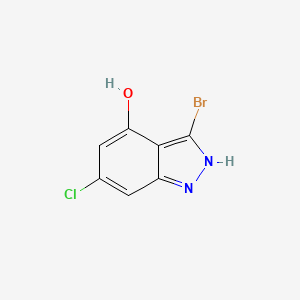

3-Bromo-6-chloro-4-hydroxyindazole

Description

3-Bromo-6-chloro-4-hydroxyindazole (CAS: 887569-62-2) is a halogenated indazole derivative with the molecular formula C₇H₄BrClN₂O (molar mass: 263.48 g/mol). This compound features a hydroxy group at position 4, bromine at position 3, and chlorine at position 6 on the indazole scaffold . It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral agents and kinase inhibitors. Its structural motifs—halogen substituents and a hydroxy group—impart unique electronic and steric properties, making it valuable in medicinal chemistry and crystallographic studies .

Properties

IUPAC Name |

3-bromo-6-chloro-2H-indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNZKKDLRLVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-4-hydroxyindazole typically involves the bromination and chlorination of indazole derivatives. One common method includes the bromination of 6-chloroindazole followed by hydroxylation at the 4-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and chlorinating agents like thionyl chloride for chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-4-hydroxyindazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated indazole derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

3-Bromo-6-chloro-4-hydroxyindazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-hydroxyindazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine, chlorine, and hydroxyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-bromo-6-chloro-4-hydroxyindazole with key structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₇H₄BrClN₂O | 263.48 | Br (3), Cl (6), OH (4) | 887569-62-2 | Hydroxy group enhances H-bonding |

| 3-Bromo-4-chloro-6-methoxyindazole | C₈H₆BrClN₂O | 277.50 | Br (3), Cl (4), OMe (6) | 887569-99-5 | Methoxy improves lipophilicity |

| 3-Bromo-4-hydroxy-6-iodoindazole | C₇H₄BrIN₂O | 338.93 | Br (3), I (6), OH (4) | 887570-41-4 | Iodo substitution increases steric bulk |

| 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid | C₈H₅BrN₂O₃ | 257.04 | Br (4), OH (3), COOH (6) | 885520-30-9 | Carboxylic acid introduces acidity |

Key Observations :

- Substituent Effects: Halogens: Bromine and chlorine are electron-withdrawing groups, enhancing electrophilic reactivity. Hydroxy vs. Methoxy: The hydroxy group in the parent compound facilitates hydrogen bonding, critical for target interactions. Methoxy in 3-bromo-4-chloro-6-methoxyindazole improves lipophilicity, enhancing membrane permeability .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-4-hydroxyindazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors under basic or acidic conditions. For example, a modified approach inspired by bromo-chloroindazole syntheses uses 4-bromo-3-chloroaniline derivatives reacted with hydroxylating agents (e.g., hydroxylamine hydrochloride) in dichloromethane with triethylamine as a base . Key optimizations include:

- Temperature control : Maintaining 0–5°C during cyclization minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) isolates the product in >70% purity.

- Table 1 : Comparison of Synthetic Conditions

| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 4-bromo-3-chloroaniline | DCM | TEA | 65 | 85 | |

| 3-bromo-4-chloro-6-methoxy | DMF | None | 72 | 90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic indazole ring protons (δ 7.2–8.1 ppm) and hydroxyl proton (δ 10.5 ppm). C NMR confirms halogen substitution (C-Br: ~110 ppm; C-Cl: ~125 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures, with hydrogen-bonding interactions (O–H···N) critical for stability . ORTEP-3 or WinGX visualizes molecular packing .

- Mass spectrometry : ESI-MS ([M+H] at m/z 261.42) validates molecular weight.

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

- Methodological Answer :

- By-products : Dehalogenation products (e.g., des-bromo analogs) form under prolonged heating. Use TLC (Rf = 0.3 in 3:7 EtOAc:hexane) for real-time monitoring.

- Analytical methods : HPLC (C18 column, 70:30 acetonitrile:water) resolves impurities at 254 nm. Adjust pH to 2.5 with trifluoroacetic acid to sharpen peaks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound derivatives?

- Methodological Answer :

- Electrophilic aromatic substitution (EAS) : Bromine preferentially occupies the 3-position due to ortho/para-directing effects of the hydroxyl group. Computational studies (DFT, Gaussian 09) model charge distribution, showing higher electron density at C3 .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic bromination at C3, while higher temperatures promote equilibration to C4 isomers.

Q. How do structural modifications of this compound impact its biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the hydroxyl group with methoxy to enhance lipophilicity and blood-brain barrier penetration. In vitro assays (e.g., kinase inhibition) use HEK293 cells with IC50 values calculated via nonlinear regression .

- Table 2 : Biological Activity of Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| 3-Br-6-Cl-4-OH-indazole | CDK2 | 0.45 | 10% FBS, 37°C, 48h | |

| 3-Br-6-Cl-4-OCH3-indazole | CDK2 | 0.12 | Serum-free, 37°C, 24h |

Q. How should researchers resolve contradictions in crystallographic data for halogenated indazoles?

- Methodological Answer :

- Data validation : Use the R-factor (<5%) and residual density maps (<0.3 eÅ) in SHELXL to assess model accuracy . Discrepancies in bond lengths (e.g., C–Br = 1.89 Å vs. 1.92 Å) may arise from twinning; reprocess data with TWINLAWS in SHELX .

- Cross-validation : Compare with neutron diffraction data or quantum mechanical calculations (e.g., CRYSTAL17) for halogen positions.

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Docking studies : AutoDock Vina models Suzuki-Miyaura coupling with Pd(PPh3)4, identifying steric hindrance at C6-Cl as a rate-limiting factor .

- Reactivity descriptors : Fukui indices (calculated via Gaussian 09) highlight nucleophilic sites for functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.